molecular formula C20H11F6NO B2426779 [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 860648-91-5

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

Cat. No. B2426779
CAS RN: 860648-91-5
M. Wt: 395.304
InChI Key: ZNUSTZBJDRGDQC-UHFFFAOYSA-N
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Description

The compound contains two phenyl rings (benzene rings) each substituted with a trifluoromethyl group (-CF3), and a pyridine ring. The trifluoromethyl group is a common substituent in organic chemistry and is known for its ability to greatly influence the properties of the molecules it’s part of .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which means it pulls electron density away from the rest of the molecule. This can have significant effects on the reactivity and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is known to influence properties such as boiling point, melting point, and solubility .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Compounds containing the trifluoromethyl group can be hazardous and require careful handling .

Future Directions

The study of trifluoromethylated compounds is an active area of research in organic chemistry, due to the unique properties imparted by the trifluoromethyl group . Future research could involve exploring new synthetic methods for trifluoromethylated compounds, studying their reactivity, or investigating their potential uses in fields such as medicinal chemistry.

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6NO/c21-19(22,23)15-5-1-3-12(9-15)17-8-7-14(11-27-17)18(28)13-4-2-6-16(10-13)20(24,25)26/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUSTZBJDRGDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

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